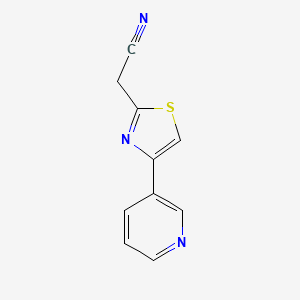

2-(4-(Pyridin-3-yl)thiazol-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c11-4-3-10-13-9(7-14-10)8-2-1-5-12-6-8/h1-2,5-7H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUDLOFDWKFOQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2 4 Pyridin 3 Yl Thiazol 2 Yl Acetonitrile

Reactivity of the Acetonitrile (B52724) Group

The acetonitrile group in 2-(4-(pyridin-3-yl)thiazol-2-yl)acetonitrile is a versatile functional group that participates in a range of chemical transformations. The presence of the adjacent thiazole (B1198619) ring influences the reactivity of the alpha-carbon and the cyano group itself.

Nucleophilic Additions and Condensation Reactions

The alpha-carbon of the acetonitrile group is activated by the electron-withdrawing cyano group, making the attached protons acidic and susceptible to deprotonation by a base. This generates a carbanion that can act as a nucleophile in various addition and condensation reactions. One of the most significant reactions of this type is the Knoevenagel condensation. wikipedia.org

In a typical Knoevenagel condensation, the active methylene (B1212753) compound, in this case, this compound, reacts with an aldehyde or ketone in the presence of a weak base, such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgnih.gov This reaction proceeds through a nucleophilic addition of the carbanion to the carbonyl carbon, followed by a dehydration step to yield an α,β-unsaturated nitrile, also known as an acrylonitrile (B1666552) derivative. wikipedia.org The general mechanism involves the formation of a stable enolate which then attacks the carbonyl compound.

For instance, the reaction of a similar heterocyclic acetonitrile, 2-(6,7,8,9-tetrahydro-5H- jst.go.jpresearchgate.netresearchgate.nettriazolo[4,3-a]azepin-3-yl)acetonitrile, with various (het)arenecarbaldehydes in refluxing ethanol (B145695) with a catalytic amount of piperidine, readily produces the corresponding 3-aryl-2-(heterocyclic)acrylonitrile derivatives. nuph.edu.ua This demonstrates the feasibility of such condensation reactions for the target compound.

Table 1: Examples of Knoevenagel Condensation with Heterocyclic Acetonitriles This table is illustrative and based on the reactivity of analogous compounds.

| Aldehyde Reactant | Base/Solvent | Product Type | Reference |

| Benzaldehyde | Piperidine/Ethanol | (E/Z)-3-phenyl-2-(4-(pyridin-3-yl)thiazol-2-yl)acrylonitrile | nuph.edu.ua |

| 4-Chlorobenzaldehyde | Piperidine/Ethanol | (E/Z)-3-(4-chlorophenyl)-2-(4-(pyridin-3-yl)thiazol-2-yl)acrylonitrile | nuph.edu.ua |

| Furan-2-carbaldehyde | Piperidine/Ethanol | (E/Z)-3-(furan-2-yl)-2-(4-(pyridin-3-yl)thiazol-2-yl)acrylonitrile | nuph.edu.ua |

Alkylation Reactions of the Alpha-Carbon

The acidic nature of the alpha-protons of the acetonitrile group also allows for deprotonation by a suitable base to form a nucleophilic carbanion, which can then undergo alkylation with alkyl halides. This reaction is a fundamental method for forming new carbon-carbon bonds at the alpha-position. The choice of base is crucial to avoid side reactions and effectively deprotonate the acetonitrile. Strong bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide are often employed for this purpose.

A base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones has also been reported, showcasing the reactivity of pyridinyl-containing systems in C-C bond formation. rsc.org

Conversion to Other Nitrile-Based Derivatives (e.g., Acrylonitriles)

As discussed in the context of Knoevenagel condensation (Section 3.1.1), the most common method for converting this compound to acrylonitrile derivatives is through reaction with aldehydes or ketones. This reaction is a powerful tool for introducing a variety of substituents at the beta-position of the acrylonitrile.

The synthesis of 3-aryl-2-(heterocyclic)acrylonitrile derivatives has been reported for a range of heterocyclic acetonitriles, highlighting the broad applicability of this reaction. nuph.edu.ua The reaction conditions typically involve a base catalyst in a suitable solvent, leading to the formation of the thermodynamically more stable E-isomer as the major product, although the Z-isomer may also be formed.

The resulting acrylonitrile derivatives are valuable synthetic intermediates themselves, with the conjugated system of the double bond and the nitrile group allowing for further chemical modifications. For example, they can participate in Michael additions and cycloaddition reactions.

Reactions Involving the Thiazole Ring

The thiazole ring in this compound is an aromatic system, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the pyridinyl and acetonitrile substituents.

Electrophilic Aromatic Substitution on the Thiazole Moiety

The thiazole ring is generally susceptible to electrophilic aromatic substitution. Theoretical calculations and experimental evidence suggest that the C5 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. researchgate.net The presence of the pyridin-3-yl group at the C4 position and the acetonitrile group at the C2 position will influence the regioselectivity of these reactions.

A well-known reaction for the functionalization of electron-rich aromatic and heterocyclic compounds is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the ring. researchgate.netwikipedia.orgorganic-chemistry.orgijpcbs.comslideshare.net This reaction typically uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). slideshare.net The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the aromatic ring. For heterocyclic systems, the position of formylation is dependent on the electron density of the ring carbons. Given the general reactivity pattern of thiazoles, the Vilsmeier-Haack reaction on this compound would be expected to occur at the C5 position.

Functionalization at Various Positions of the Thiazole Ring

Beyond electrophilic aromatic substitution, the thiazole ring can be functionalized at various positions through different chemical strategies. Halogenation is a common method for introducing a reactive handle onto the ring, which can then be used in subsequent cross-coupling reactions. For instance, the bromination of 3-(arylamino)-2-(4-arylthiazol-2-yl)acrylonitriles has been reported, indicating that the thiazole ring can be halogenated even within a complex molecular structure.

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have been employed for the functionalization of thiazole rings. mdpi.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the ring, typically at a halogenated site. For example, a palladium-catalyzed direct arylation of 4-(2-bromophenyl)-2-methylthiazole has been shown to proceed efficiently at the C5 position of the thiazole ring. researchgate.net This suggests that if a halogen were introduced at the C5 position of this compound, it could serve as a site for further derivatization through cross-coupling reactions.

Table 2: Summary of Potential Functionalization Reactions on the Thiazole Ring This table is illustrative and based on the general reactivity of thiazole derivatives.

| Reaction Type | Reagents | Expected Position of Functionalization | Potential Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C5 | 5-formyl-2-(4-(pyridin-3-yl)thiazol-2-yl)acetonitrile |

| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-bromo-2-(4-(pyridin-3-yl)thiazol-2-yl)acetonitrile |

| Suzuki Cross-Coupling (from C5-bromo derivative) | Arylboronic acid, Pd catalyst, Base | C5 | 5-aryl-2-(4-(pyridin-3-yl)thiazol-2-yl)acetonitrile |

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic nature significantly influences its reactivity, making it less susceptible to electrophilic attack compared to benzene (B151609) but more prone to nucleophilic substitution.

Electrophilic Aromatic Substitution on the Pyridine Moiety

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) reactions. researchgate.netquimicaorganica.org The nitrogen atom withdraws electron density from the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. quora.com This deactivation is comparable to that of highly deactivated benzene derivatives like nitrobenzene. researchgate.net Consequently, forcing conditions, such as high temperatures, are often required to achieve substitution. quimicaorganica.orgquora.com

The position of electrophilic attack is also governed by the nitrogen atom's influence. Attack at the C-2 (ortho) and C-4 (para) positions is disfavored because the resulting cationic intermediates (sigma complexes) would place a positive charge on the already electron-deficient nitrogen atom, a highly unstable configuration. quora.comquora.com In contrast, electrophilic attack at the C-3 (meta) position results in a more stable intermediate where the positive charge is distributed across the carbon atoms of the ring. quora.comquora.com Therefore, electrophilic substitution on the pyridine ring, when it occurs, predominantly happens at the C-3 and C-5 positions. quimicaorganica.org

In the specific case of this compound, the pyridine ring is already substituted at the C-3 position by the thiazole group. This existing substituent will direct any subsequent electrophilic attack to the remaining available positions, primarily C-5, and to a lesser extent, C-2 or C-6, depending on the reaction conditions and the directing influence of the thiazole substituent itself. Common electrophilic substitution reactions and the typical conditions required for pyridine are summarized below.

| Reaction | Typical Reagents and Conditions | Primary Product |

|---|---|---|

| Nitration | KNO₃, H₂SO₄, ~300 °C | 3-Nitropyridine |

| Sulfonation | SO₃, H₂SO₄, ~230 °C | Pyridine-3-sulfonic acid |

| Bromination | Br₂, oleum, ~130 °C | 3-Bromopyridine |

Table 1: Typical conditions for electrophilic aromatic substitution on pyridine. quimicaorganica.org

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally not feasible with pyridine, as the Lewis acid catalyst (e.g., AlCl₃) coordinates with the basic nitrogen atom, leading to strong deactivation of the ring. researchgate.netquimicaorganica.org

Metal Coordination via Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a Lewis base and a potent ligand in coordination chemistry. wikipedia.org Pyridine and its derivatives readily form stable complexes with a wide range of transition metals. wikipedia.orgmdpi.com In molecules like this compound, the pyridine nitrogen is a primary site for metal ion coordination.

The presence of other heteroatoms, such as the nitrogen and sulfur of the thiazole ring, can lead to the formation of multidentate ligands that chelate to a metal center. For instance, related ligands containing both pyridine and another heterocyclic ring, such as 2-(tetrazol-1-yl)pyridine, have been shown to coordinate with metals like palladium(II) in a bidentate, N,N-chelating fashion, utilizing both the pyridine nitrogen and a nitrogen atom from the second ring. researchgate.net Alternatively, they can act as monodentate ligands depending on the metal and reaction conditions. researchgate.net Zinc complexes with thiazole-pyridine based ligands have also been reported to possess biological activity. nih.gov

The coordination of this compound would likely involve the pyridine nitrogen, potentially in concert with the thiazole nitrogen, to form stable chelate rings with metal ions such as Pt(II), Pd(II), Ru(II), Cu(II), and Ni(II). mdpi.comresearchgate.netnih.govnih.gov

| Ligand Type | Metal Ion Examples | Coordination Mode | Reference |

|---|---|---|---|

| Pyridine-Thiazine | Pt(II), Pd(II) | Bidentate (Npyridine, Nthiazine) | mdpi.com |

| Pyridine-Tetrazole | Pd(II), Ru(II) | Bidentate (Npyridine, Ntetrazole) or Monodentate (Ntetrazole) | researchgate.net |

| Pyridine-Triazole | Ni(II), Cu(II), Zn(II), Cd(II) | Bidentate (Namine, Sthiol) | nih.gov |

| General Pyridine | Co(II), Rh(I), Ir(I) | Monodentate | wikipedia.orgmdpi.com |

Table 2: Examples of Metal Coordination with Pyridine-Containing Heterocyclic Ligands.

Further Functionalization and Analog Design

The this compound scaffold is a valuable starting point for medicinal chemistry efforts, enabling the design and synthesis of more elaborate analogs and hybrid molecules with tailored biological activities.

Synthesis of Hybrid Molecules for Enhanced Biological Activity

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, efficacy, or a modified biological activity profile compared to the individual parent molecules. The pyridine-thiazole core is a common feature in many biologically active compounds, and it is frequently used as a building block for creating such hybrids. mdpi.comresearchgate.net

Researchers have synthesized various novel pyridine-thiazole hybrid molecules and evaluated their potential as therapeutic agents, particularly in oncology. mdpi.comresearchgate.netnih.govmdpi.com For example, new pyridine-thiazole derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines, including those for breast, liver, and prostate cancer. researchgate.net

One common synthetic approach involves using a key intermediate, such as an amino-substituted pyridine-thiazole, and then elaborating its structure through reactions like condensations or multicomponent reactions. For instance, 1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-ethanone has been used as a key reagent, which is then condensed with various aldehydes to produce chalcone-like structures. mdpi.com These hybrids have shown significant antiproliferative activity, with some compounds demonstrating high selectivity for cancer cells over normal cells. mdpi.comnih.gov Another strategy involves linking the pyridine-thiazole moiety to other heterocyclic systems via spacers like (hydrazonomethyl)phenoxy-acetamide to create complex hybrids with promising anticancer activity against cell lines such as MCF-7 (breast) and HepG2 (liver).

The table below summarizes selected examples of pyridine-thiazole hybrid molecules and their reported biological activities.

| Hybrid Molecule Class | Synthetic Precursors | Target Biological Activity | Example Finding | Reference |

|---|---|---|---|---|

| Pyridine-Thiazole Propenones | 1-(Pyridin-2-yl)thiourea, 2-chloroacetylacetone, 2-fluorobenzaldehyde | Anticancer (Leukemia) | Compound 3 showed an IC₅₀ of 0.57 µM against HL-60 leukemia cells. | mdpi.comnih.gov |

| Pyridine-Thiazole-Hydrazone Hybrids | 2-(4-formylphenoxy)-N-(pyrid-2-yl)acetamide, thiosemicarbazide, phenacyl bromides | Anticancer (Breast, Liver) | Compounds 7 and 10 showed promising activity against MCF-7 and HepG2 cells (IC₅₀: 5.36–8.76 μM). | |

| Thiazole-Pyridine Phenoxyacetamide Hybrids | 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide, cyanoacetic hydrazide, acetophenones | Anticancer (Breast) | One derivative showed higher activity (IC₅₀: 5.71 μM) against MCF-7 cells than the reference drug 5-fluorouracil. | researchgate.net |

| Thiadiazole-Pyridine Hybrids | Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Macrofilaricidal | Compound 1 showed a 68% reduction of adult L. sigmodontis worms in an in vivo model. | acs.org |

Table 3: Research Findings on Biologically Active Pyridine-Thiazole Hybrid Molecules.

These studies highlight the utility of the pyridine-thiazole scaffold in developing novel therapeutic candidates by functionalizing the core structure to create diverse and potent hybrid molecules.

Spectroscopic and Analytical Characterization Techniques for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy maps the chemical environment of protons. For 2-(4-(pyridin-3-yl)thiazol-2-yl)acetonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton. The protons on the pyridine (B92270) ring would appear as complex multiplets in the aromatic region of the spectrum. The single proton on the thiazole (B1198619) ring would likely present as a singlet, and the methylene (B1212753) (-CH₂-) protons of the acetonitrile (B52724) group would also produce a singlet, typically in the aliphatic region.

¹³C NMR Spectroscopy provides information on the carbon skeleton. A ¹³C NMR spectrum for this compound would display a unique signal for each chemically distinct carbon atom. Carbons within the pyridine and thiazole rings would resonate in the aromatic region. The carbon of the nitrile group (-C≡N) has a characteristic chemical shift, and the methylene carbon (-CH₂-) would also be clearly identifiable. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups.

While specific spectral data for the title compound is not publicly available, analysis of related structures provides insight into expected chemical shifts. For instance, in studies of similar heterocyclic systems, aromatic protons typically appear between δ 7.0 and 9.0 ppm, while methylene protons adjacent to a thiazole ring are also well-defined. acs.orgnih.gov

Table 1: Expected ¹H and ¹³C NMR Signals for this compound This table is illustrative and based on general principles of NMR spectroscopy.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Expected Chemical Shift (ppm) | Assignment | Expected Chemical Shift (ppm) |

| Pyridine-H | ~8.5 - 9.2 | Pyridine-C | ~147 - 152 |

| Pyridine-H | ~7.4 - 8.4 | Pyridine-C | ~123 - 136 |

| Thiazole-H | ~7.8 - 8.2 | Thiazole-C (C=N) | ~160 - 170 |

| -CH₂- | ~4.2 - 4.5 | Thiazole-C | ~145 - 155 |

| Thiazole-CH | ~115 - 125 | ||

| -CH₂- | ~20 - 25 | ||

| -C≡N | ~115 - 120 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key absorptions would confirm the presence of its main structural features.

The most prominent and diagnostically useful peak would be from the nitrile (C≡N) stretching vibration, which typically appears as a sharp, medium-intensity band in the 2200-2300 cm⁻¹ region. Aromatic C-H stretching vibrations from both the pyridine and thiazole rings would be observed above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic rings would produce a series of bands in the 1400-1650 cm⁻¹ fingerprint region. The presence of these characteristic bands provides strong evidence for the compound's functional group composition.

Table 2: Characteristic IR Absorption Frequencies This table is illustrative and based on established IR correlation charts.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretch | 2200 - 2300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C / C=N | Stretch | 1400 - 1650 |

| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₁₀H₇N₃S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (M⁺). nih.gov This experimental value can be compared to the calculated exact mass (201.0361) to confirm the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would not only show the molecular ion peak but also a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, likely showing cleavage of the acetonitrile side chain and fragmentation of the heterocyclic rings, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

For compounds that can be grown into suitable single crystals, X-ray crystallography provides unambiguous proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions. Obtaining a crystal structure for this compound would definitively confirm the connectivity of the pyridine and thiazole rings and the acetonitrile substituent. It would also reveal details about the planarity of the ring systems and how the molecules pack together in the crystal lattice.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure sample. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula (C₁₀H₇N₃S). Agreement between the found and calculated values, typically within ±0.4%, serves as crucial evidence for the compound's purity and empirical formula. nih.gov

Table 3: Theoretical Elemental Composition of C₁₀H₇N₃S

| Element | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

| Carbon (C) | 12.011 | 10 | 120.11 | 59.68% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.51% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 20.88% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 15.93% |

| Total | 201.247 | 100.00% |

UV-Vis Spectroscopy for Electronic Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic rings in this compound, exhibit characteristic absorption bands. The spectrum would be expected to show intense absorptions corresponding to π-π* transitions within the conjugated pyridinyl-thiazole system. The position of the absorption maximum (λmax) is indicative of the extent of conjugation and can be influenced by the solvent environment.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many conjugated heterocyclic systems are known to be fluorescent. To determine if this compound possesses fluorescent properties, an emission spectrum would be recorded after exciting the sample at its absorption maximum (λmax) determined by UV-Vis spectroscopy. If fluorescent, the compound would exhibit an emission band at a longer wavelength than its absorption band (a phenomenon known as the Stokes shift). The fluorescence quantum yield could also be determined to quantify the efficiency of the emission process.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients. For the compound this compound, HPLC is an indispensable tool for separating the main compound from any impurities that may be present, such as starting materials, by-products from the synthesis, or degradation products. The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound for research and development purposes.

A typical HPLC method for a heterocyclic compound like this compound would involve a reversed-phase column, often a C18 column, due to the non-polar nature of the stationary phase which is suitable for retaining and separating organic molecules. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar impurities to the less polar main compound.

Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine and thiazole rings in the molecule contain chromophores that absorb UV light at specific wavelengths. The selection of an appropriate wavelength is crucial for achieving high sensitivity and accurate quantification.

While specific, detailed research findings and validated HPLC methods for the purity assessment of this compound are not extensively documented in publicly available literature, the principles of HPLC method development and validation for similar heterocyclic compounds provide a framework for its analysis. Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

The following tables represent a hypothetical, yet typical, set of parameters and results for an HPLC purity assessment of this compound, based on common practices for analogous pharmaceutical compounds.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector Wavelength | 260 nm |

| Sample Concentration | 1 mg/mL in Diluent (50:50 Water:Acetonitrile) |

Table 2: Representative System Suitability Test Results

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5500 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% | 0.4% |

Table 3: Example Validation Summary

| Validation Parameter | Typical Findings |

| Specificity | The method is specific for the analyte; no interference from blank or known impurities at the retention time of the main peak. |

| Linearity (Correlation Coefficient, r²) | > 0.999 over the concentration range of LOQ to 150% of the nominal concentration. |

| Accuracy (% Recovery) | Typically between 98.0% and 102.0% for spiked samples at different concentration levels. |

| Precision (RSD) | Repeatability and intermediate precision RSD are typically ≤ 2.0%. |

| Limit of Detection (LOD) | e.g., 0.01% of the nominal concentration. |

| Limit of Quantitation (LOQ) | e.g., 0.03% of the nominal concentration. |

The data presented in these tables are illustrative and serve to provide a scientifically grounded example of what the HPLC purity assessment for this compound would entail. The actual results would be determined through rigorous experimental work in a laboratory setting. The purity is ultimately determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific data is available in the scientific literature for 2-(4-(pyridin-3-yl)thiazol-2-yl)acetonitrile.

HOMO-LUMO Energy Analysis

No specific data is available in the scientific literature for this compound.

Minimized Energy and Dipole Moment Calculations

No specific data is available in the scientific literature for this compound.

Ionization Potential and Electron Transfer Characteristics

No specific data is available in the scientific literature for this compound.

Charge Density Distribution Analysis

No specific data is available in the scientific literature for this compound.

Molecular Docking Studies for Ligand-Target Interactions

No specific data is available in the scientific literature for this compound.

Prediction of Binding Modes (e.g., DNA Intercalation, Enzyme Active Site Interactions)

No specific data is available in the scientific literature for this compound.

Assessment of Interaction Forces (e.g., Hydrogen Bonding, π-π Interactions)

The structure of this compound, featuring a pyridine (B92270) ring, a thiazole (B1198619) ring, and a nitrile group, dictates the types of non-covalent interactions it can form. These interactions are fundamental to its behavior in a biological system, such as binding to a protein target.

Hydrogen Bonding: The molecule possesses multiple nitrogen atoms—one in the pyridine ring, one in the thiazole ring, and one in the nitrile group—that can act as hydrogen bond acceptors. While the compound itself does not have hydrogen bond donors, it can readily interact with donor groups (like -OH or -NH) in its environment, such as water molecules or amino acid residues in a protein's active site. Computational analyses of similar heterocyclic scaffolds confirm the importance of such interactions in molecular recognition. nih.gov

π-π Interactions: Both the pyridine and thiazole rings are aromatic systems capable of engaging in π-π stacking interactions. These forces are crucial for the stabilization of protein-ligand complexes. Theoretical studies on molecules containing linked aromatic and heteroaromatic rings often reveal that these stacking interactions, either face-to-face or edge-to-face, significantly contribute to binding affinity. nih.gov

A summary of the potential intermolecular interaction points is presented below.

| Interaction Type | Potential Participating Moiety | Role |

| Hydrogen Bonding | Pyridine Nitrogen | Acceptor |

| Thiazole Nitrogen | Acceptor | |

| Nitrile Nitrogen | Acceptor | |

| π-π Stacking | Pyridine Ring | π-system |

| Thiazole Ring | π-system |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of a molecule is a key determinant of its biological activity, as it governs the shapes (conformations) it can adopt to fit into a binding site. For this compound, conformational freedom primarily arises from rotation around two key single bonds. nih.gov

The bond connecting the pyridine ring to the thiazole ring.

The bond connecting the thiazole ring to the acetonitrile (B52724) group.

Conformational Analysis: Computational techniques like Density Functional Theory (DFT) are used to perform conformational analyses on novel molecules. researchgate.net Such studies calculate the potential energy associated with the rotation around flexible bonds to identify low-energy, stable conformers. For the pyridin-thiazole scaffold, this analysis would reveal the preferred relative orientation of the two heterocyclic rings.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of a molecule's behavior over time. scielo.org.mxscielo.org.mx By simulating the movements of the molecule in a specific environment (e.g., in water or complexed with a protein), researchers can understand its conformational stability and flexibility. scielo.org.mxscielo.org.mx For this compound, MD simulations could confirm the stability of its preferred conformations and explore how it adapts its shape upon interacting with a biological target. biointerfaceresearch.comnih.gov

| Rotatable Bond | Computational Method | Purpose |

| Pyridine-Thiazole Bond | Conformational Search / DFT | Determine preferred dihedral angle and rotational energy barrier. |

| Thiazole-Acetonitrile Bond | Conformational Search / DFT | Identify stable orientations of the acetonitrile group. |

| Entire Molecule in System | Molecular Dynamics (MD) | Simulate dynamic behavior, flexibility, and interaction stability. |

Prediction of Physicochemical Descriptors for Research Design (e.g., Lipophilicity, QikProp)

In modern drug discovery, predicting a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for designing successful drug candidates. schrodinger.com Software like QikProp uses a molecule's 3D structure to rapidly calculate key physicochemical descriptors that forecast its pharmacokinetic profile. schrodinger.comnodepit.com While a specific QikProp analysis for this compound is not publicly available, publicly computed properties and the known capabilities of such software provide a strong basis for research design. nih.govschrodinger.com

These descriptors help researchers evaluate a compound's drug-likeness. researchgate.net For instance, lipophilicity (logP) influences solubility and membrane permeability, while the topological polar surface area (TPSA) is a good indicator of oral bioavailability. The number of rotatable bonds affects conformational flexibility and bioavailability.

Below is a table of key physicochemical descriptors for this compound, with values computed by PubChem and examples of other relevant properties typically predicted by advanced software. nih.govschrodinger.comschrodinger.com

| Descriptor | Value / Predicted Range | Significance in Research Design |

| Molecular Weight | 201.25 g/mol nih.gov | Influences size-dependent absorption and diffusion. |

| XLogP3-AA (Lipophilicity) | 1.2 nih.gov | Affects solubility, permeability, and plasma protein binding. |

| Hydrogen Bond Donors | 0 nih.gov | Component of drug-likeness rules (e.g., Lipinski's Rule of 5). |

| Hydrogen Bond Acceptors | 4 nih.gov | Component of drug-likeness rules. |

| Rotatable Bond Count | 2 nih.gov | Indicates molecular flexibility; impacts bioavailability. |

| Topological Polar Surface Area (TPSA) | 77.8 Ų nih.gov | Correlates with oral bioavailability and cell permeability. |

| Predicted logS (Aqueous Solubility) | -6.5 to 0.5 (typical range) youtube.com | Crucial for absorption and formulation. |

| Predicted logBB (Blood-Brain Barrier) | -3.0 to 1.2 (typical range) | Predicts potential for CNS activity. |

| Human Oral Absorption | >80% is high | Predicts the fraction of drug absorbed after oral administration. |

Future Research Directions and Translational Perspectives

Design of Novel Analogs with Tailored Biological Profiles

The development of analogs of 2-(4-(Pyridin-3-yl)thiazol-2-yl)acetonitrile is a promising strategy to modulate its physicochemical properties and enhance its biological activity. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules. Key modifications could be targeted at the pyridine (B92270) ring, the thiazole (B1198619) core, and the acetonitrile (B52724) side chain.

The following table illustrates a conceptual design of novel analogs and their potential biological profiles based on rational drug design principles.

| Analog ID | Modification | Predicted Biological Profile |

| PTA-001 | Introduction of a methoxy (B1213986) group at the 6-position of the pyridine ring. | Potentially enhanced metabolic stability and increased affinity for kinase targets. |

| PTA-002 | Replacement of the nitrile group with a primary amide. | Improved solubility and potential for enhanced interactions with targets through hydrogen bonding. |

| PTA-003 | Bioisosteric replacement of the pyridine ring with a pyrimidine (B1678525) ring. | Altered electronic properties and potential for novel target interactions. |

| PTA-004 | Introduction of a fluorine atom at the 5-position of the pyridine ring. | May improve metabolic stability and binding affinity through halogen bonding. |

These proposed analogs would require synthesis and subsequent biological evaluation to validate their predicted profiles.

Exploration of Alternative Synthetic Routes for Scalability

Future research should focus on developing more efficient and sustainable synthetic strategies. This could include the exploration of flow chemistry, which can offer improved reaction control, enhanced safety, and easier scalability. Microwave-assisted organic synthesis (MAOS) could also be investigated to reduce reaction times and improve yields.

A comparative overview of a potential current synthetic route and a proposed scalable alternative is presented below.

| Synthetic Route | Key Steps | Advantages | Disadvantages |

| Current Route (Hypothetical) | 1. Thioamidation of 3-cyanopyridine. 2. Hantzsch reaction with a 3-halo-2-oxopropanenitrile. | Well-established chemistry. | Use of potentially hazardous reagents, moderate yields. |

| Proposed Scalable Route | One-pot multicomponent reaction using a recyclable catalyst under flow conditions. | High efficiency, reduced waste, improved safety, and easier scalability. | Requires initial process optimization and specialized equipment. |

The development of a robust and scalable synthesis is a critical step in the translational pathway of this compound.

Advanced Computational Modeling for Target Identification and Lead Optimization

Computational modeling and molecular dynamics simulations are invaluable tools in modern drug discovery. jchemlett.com For this compound, these methods can be employed to identify potential biological targets and to guide the optimization of lead compounds.

Target Identification: Virtual screening of large libraries of protein structures can be performed to identify potential binding partners for the compound. This can be achieved through molecular docking simulations, which predict the binding affinity and mode of interaction between the compound and various protein targets. Thiazole derivatives have shown activity against a range of targets, including kinases, proteases, and G-protein coupled receptors. nih.govmdpi.com

Lead Optimization: Once a primary target is identified, computational methods can be used to design analogs with improved binding affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the analogs with their biological activity. jchemlett.com Free energy perturbation (FEP) and thermodynamic integration (TI) are more advanced computational techniques that can provide more accurate predictions of binding affinities.

The following table provides a conceptual outline of a computational workflow for this compound.

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Virtual screening against a library of human proteins. | Identification of a shortlist of potential biological targets. |

| Molecular Dynamics (MD) Simulation | Simulation of the compound bound to the identified target. | Assessment of the stability of the protein-ligand complex and identification of key interactions. |

| QSAR Modeling | Correlation of structural modifications with changes in biological activity. | Predictive models to guide the design of more potent analogs. |

These computational approaches can significantly accelerate the drug discovery process and reduce the reliance on expensive and time-consuming experimental screening.

Development of Targeted Delivery Systems (Conceptual)

Even a highly potent drug candidate can fail if it does not reach its intended site of action in the body. Targeted drug delivery systems aim to increase the concentration of a drug at the target site while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects.

For a molecule like this compound, several conceptual targeted delivery strategies could be explored, depending on its intended therapeutic application.

Liposomal Encapsulation: Encapsulating the compound within liposomes could improve its solubility, prolong its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Polymer-Drug Conjugates: Covalently attaching the compound to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG), could improve its pharmacokinetic profile. Further functionalization of the polymer with targeting ligands (e.g., antibodies or peptides) could direct the conjugate to specific cell types.

Nanoparticle-Based Systems: Loading the compound into biodegradable nanoparticles could provide controlled release and targeted delivery. The surface of the nanoparticles can be modified with targeting moieties to enhance their uptake by specific cells.

The table below conceptualizes potential targeted delivery systems for this compound.

| Delivery System | Targeting Moiety | Potential Therapeutic Application |

| Liposomes | Folate | Cancers overexpressing the folate receptor (e.g., ovarian, lung). |

| PEG-Drug Conjugate | RGD peptide | Tumors with high expression of integrin αvβ3. |

| PLGA Nanoparticles | Transferrin | Brain delivery for neurological disorders or brain tumors. |

The development of such advanced delivery systems is a complex, multidisciplinary endeavor that would be pursued once a clear therapeutic target and potent analog have been identified.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-(pyridin-3-yl)thiazol-2-yl)acetonitrile, and how are intermediates characterized?

- Answer : The compound is typically synthesized via cyclocondensation of α-cyanoketones with thioamides or via substitution reactions on pre-formed thiazole rings. For example, 2-(4-phenylthiazol-2-yl)acetonitrile analogs are prepared by reacting substituted phenyl groups with thiourea derivatives under reflux conditions, followed by purification via column chromatography. Characterization involves IR spectroscopy (e.g., C≡N stretch at ~2248 cm⁻¹, C=N at ~1586 cm⁻¹) and NMR to confirm regiochemistry . Melting points (e.g., 63–65°C for 27a) and elemental analysis are used to verify purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Answer :

- IR Spectroscopy : Identifies functional groups (e.g., nitrile, thiazole C=N).

- 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.4 ppm for pyridinyl and thiazole protons) and nitrile-adjacent methylene groups (δ ~3.8–4.2 ppm) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks in LCMS) and fragmentation patterns .

- UV-Vis : Used in applications like anion sensing, where absorption bands correlate with electronic transitions in the thiazole-pyridine system .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

- Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency. For example, acetonitrile/water mixtures are used in photocatalytic amination to achieve 90% yields .

- Catalysis : Palladium or manganese dioxide catalysts improve regioselectivity in cross-coupling reactions (e.g., forming thiazole-pyridine linkages) .

- Temperature Control : Reflux conditions (e.g., 80–100°C) balance reaction kinetics and thermal stability of nitrile groups .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected shifts in NMR or IR)?

- Answer :

- Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to distinguish overlapping signals in NMR.

- Computational Modeling : Compare experimental IR stretches (e.g., C=O at 1653 cm⁻¹) with DFT-calculated vibrational frequencies to confirm assignments .

- X-ray Crystallography : Resolves ambiguities in regiochemistry or crystal packing effects that distort spectral data .

Q. How is this compound applied in targeted biological studies, such as DNA modification or antimicrobial assays?

- Answer :

- DNA Probe Design : Derivatives like 2-(5-chlorobenzo[d]thiazol-2-yl)acetonitrile selectively tag 5-formylcytosine (5fC) in DNA via cyano-group reactivity, enabling single-base resolution analysis .

- Antimicrobial Screening : Thiazole-acetonitrile derivatives are tested against bacterial/fungal strains using MIC assays. Substituents (e.g., 4-chlorophenyl in 27b) enhance activity by disrupting microbial membrane integrity .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

- Answer :

- Byproduct Formation : Thiourea byproducts from cyclocondensation require rigorous purification (e.g., silica gel chromatography or recrystallization from ethanol) .

- Air Sensitivity : Nitrile groups may hydrolyze under prolonged heating; inert atmospheres (N2/Ar) are recommended .

- Automated Systems : Flow chemistry reduces variability in multi-step syntheses (e.g., tert-butyl ester intermediates in thiazole-carboxylate derivatives) .

Methodological Considerations

Q. How do computational tools (e.g., LogP predictions, pKa calculations) guide the design of derivatives with improved bioavailability?

- Answer :

- LogP Optimization : Predicted logP values (~2.08 at pH 7.4) ensure moderate lipophilicity for cell permeability .

- pKa Adjustments : Substituents like pyridinyl groups (pKa ~11.12) enhance solubility in physiological buffers .

- ADMET Modeling : Tools like SwissADME predict metabolic stability, critical for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.